水素化ナトリウム

説明

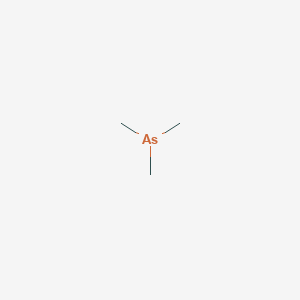

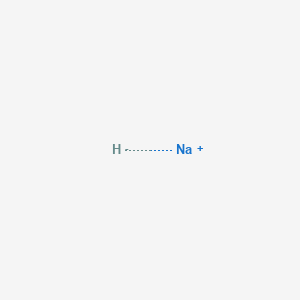

Sodium hydride is an inorganic compound with the chemical formula NaH. It is a white to grey crystalline powder that is primarily used as a strong base in organic synthesis. Sodium hydride is a saline hydride, composed of sodium cations (Na⁺) and hydride anions (H⁻). It is highly reactive and must be handled with care, as it reacts violently with water to produce sodium hydroxide and hydrogen gas .

科学的研究の応用

Chemistry: Sodium hydride is widely used in organic synthesis as a strong base for deprotonation reactions. It is also employed in the preparation of various organometallic compounds and as a reducing agent in the synthesis of complex organic molecules .

Biology and Medicine: While sodium hydride itself is not commonly used in biological or medical applications due to its high reactivity, its derivatives and reaction products are of interest. For example, sodium hydride is used in the synthesis of pharmaceuticals and other biologically active compounds.

Industry: In industrial applications, sodium hydride is used in the production of fine chemicals, polymers, and as a desiccant to remove moisture from solvents and gases. It is also employed in the preparation of hydrogen storage materials and as a catalyst in various chemical processes .

作用機序

Target of Action

Sodium hydride (NaH) is primarily used as a strong yet combustible base in organic synthesis . It is a saline (salt-like) hydride, composed of Na+ and H- ions . The primary targets of sodium hydride are molecules that can be deprotonated, such as alcohols and amides .

Mode of Action

Sodium hydride acts as a Brønsted base, accepting protons from molecules and leaving behind negatively charged ions . For example, when sodium hydride reacts with an alcohol, it forms an alkoxide ion . In the case of amides, sodium hydride can function as a unique hydride donor .

Biochemical Pathways

Sodium hydride is involved in various biochemical pathways. For instance, it plays a role in the reduction of polar electrophiles . It can also participate in the deprotonation reactions in chemical synthesis . .

Pharmacokinetics

Sodium hydride is a highly reactive compound that reacts violently with water , and it is generally handled and used under controlled conditions in a laboratory or industrial setting.

Result of Action

The result of sodium hydride’s action is the generation of deprotonated molecules and hydrogen gas . This can lead to various downstream effects, such as the formation of new compounds in a chemical reaction. For instance, when sodium hydride reacts with ethanol, it forms sodium ethoxide and hydrogen .

Action Environment

The action of sodium hydride is highly dependent on the environment. It reacts violently with water or humid air, producing heat and gas that can lead to a runaway reaction or even an explosion . Therefore, it must be handled with care in a dry, controlled environment. Its reactivity can also be influenced by the presence of other chemicals in the environment .

生化学分析

Biochemical Properties

Sodium hydride is a strong base and a powerful reducing agent, often used in organic synthesis . It can react with water and oxygen to produce hydrogen gas . In biochemical reactions, sodium hydride can act as a proton acceptor, facilitating various reactions by accepting protons from molecules and thus altering their structure and function .

Cellular Effects

The specific effects of sodium hydride on cellular processes are not well-documented. Sodium, as a key component of sodium hydride, plays a crucial role in cellular functions. Sodium helps maintain fluid balance and is essential for normal nerve and muscle function . Any alteration in sodium levels can significantly impact cellular processes.

Molecular Mechanism

Sodium hydride’s primary role in biochemical reactions is as a strong base and reducing agent . It can accept protons from other molecules, facilitating various reactions and altering the structure and function of these molecules

Temporal Effects in Laboratory Settings

Sodium hydride can react violently with water, leading to a runaway reaction or even an explosion . This reaction generates heat and gas, which can pose a safety hazard in laboratory settings . Therefore, sodium hydride must be handled with care, and its effects over time, including its stability, degradation, and long-term effects on cellular function, must be carefully monitored .

Metabolic Pathways

Sodium hydride does not directly participate in known metabolic pathways. Sodium, a component of sodium hydride, plays a vital role in several metabolic processes, including nerve impulse transmission and muscle contraction .

Transport and Distribution

Sodium, a component of sodium hydride, is tightly regulated at all points of compartment separation, including the cortical distal nephron, comprising the distal convoluted tubule (DCT), connecting tubule (CNT), and cortical collecting duct (CCD) .

Subcellular Localization

Sodium channels, which are critical for electrical signaling in the central nervous system, have been found to have distinct subcellular localizations, including clustering of channels at the intercalated disk and along the lateral membrane .

準備方法

Synthetic Routes and Reaction Conditions: Sodium hydride can be synthesized by the direct reaction of sodium metal with hydrogen gas. The reaction is typically carried out at elevated temperatures (200-350°C) and under an inert atmosphere to prevent unwanted reactions with moisture or oxygen. The general reaction is as follows:

2Na+H2→2NaH

Industrial Production Methods: In industrial settings, sodium hydride is often produced by dispersing metallic sodium in mineral oil and then introducing hydrogen gas. The reaction is carried out at temperatures between 220-350°C and under low pressure (0.001-0.02 MPa) to ensure the formation of sodium hydride .

Types of Reactions:

Reduction: Sodium hydride acts as a reducing agent in various organic reactions. For example, it can reduce carbonyl compounds to alcohols.

Deprotonation: It is commonly used to deprotonate alcohols, amines, and other acidic hydrogen-containing compounds, forming the corresponding sodium salts.

Substitution: Sodium hydride can participate in nucleophilic substitution reactions, where it generates nucleophiles that attack electrophilic centers.

Common Reagents and Conditions:

Solvents: Reactions involving sodium hydride are typically carried out in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to prevent unwanted side reactions with water.

Temperature: Most reactions are conducted at room temperature or slightly elevated temperatures to control the reactivity of sodium hydride.

Major Products:

Alkoxides: Formed by the reaction of sodium hydride with alcohols.

Enolates: Generated by the deprotonation of carbonyl compounds.

Hydrides: Produced in reduction reactions involving sodium hydride

類似化合物との比較

- Lithium hydride (LiH)

- Potassium hydride (KH)

- Rubidium hydride (RbH)

- Cesium hydride (CsH)

Comparison: Sodium hydride is similar to other alkali metal hydrides in its basicity and reactivity. it is unique in its balance of reactivity and stability. For example, lithium hydride is more reactive but less stable, while cesium hydride is less reactive but more stable. Sodium hydride’s intermediate properties make it a versatile reagent in organic synthesis .

特性

IUPAC Name |

sodium;hydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.H/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKBCQXYZZXSCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNa, NaH | |

| Record name | SODIUM HYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1489 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sodium hydride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_hydride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893680 | |

| Record name | Sodium hydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

23.9977 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium hydride appears as a silvery to whitish powder or slurry in oil. Used to make other chemicals., Other Solid, Gray powder in oil with a kerosene odor; [CHRIS] | |

| Record name | SODIUM HYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1489 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium hydride (NaH) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1555 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Very high. (USCG, 1999) | |

| Record name | SODIUM HYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1489 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

Not Applicable. Oil is flammable. (USCG, 1999) | |

| Record name | SODIUM HYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1489 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

SOL IN MOLTEN SODIUM HYDROXIDE, INSOL IN CARBON DISULFIDE, CARBON TETRACHLORIDE, AMMONIA, BENZENE | |

| Record name | SODIUM HYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.92, DENSITY: 1.396; FORMS SODAMIDE @ MODERATE TEMP IN LIQ AMMONIA; GRAY-WHITE POWDER /COMMERCIAL PRODUCT/ | |

| Record name | SODIUM HYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

MICROCRYSTALLINE, WHITE TO BROWNISH-GRAY POWDER, SILVERY NEEDLES TURNING OFF-WHITE ON EXPOSURE TO AIR | |

CAS No. |

7646-69-7, 15780-28-6 | |

| Record name | SODIUM HYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1489 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium hydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007646697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hydride (NaH) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium deuteride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM HYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23J3BHR95O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM HYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

DECOMP AT 800 °C | |

| Record name | SODIUM HYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: How does sodium hydride interact with its targets?

A1: Sodium hydride acts primarily as a strong base, abstracting acidic protons from a variety of molecules, including alcohols, amines, and even weakly acidic carbon acids [, , , ]. This deprotonation often serves as a crucial activation step for subsequent reactions, such as nucleophilic substitutions and additions.

Q2: Can sodium hydride act as a reducing agent?

A2: Yes, in addition to its basicity, sodium hydride can also function as a reducing agent, delivering a hydride ion (H-) to electron-deficient substrates [, , , ]. This property has been exploited in the reduction of unsaturated bonds like carbonyls, olefins, and acetylenes [].

Q3: Are there any unwanted side reactions associated with the dual nature of sodium hydride?

A3: Yes, the dual role of sodium hydride as both a base and a hydride source can lead to the formation of byproducts, especially in solvents like dimethylformamide or acetonitrile [].

Q4: What is the molecular formula and weight of sodium hydride?

A4: The molecular formula of sodium hydride is NaH, and its molecular weight is 23.998 g/mol.

Q5: Is there any spectroscopic data available for sodium hydride?

A5: Yes, detailed rotational, rotational-vibrational, and rotational-vibrational-electronic line lists have been calculated for both NaH and NaD isotopologues []. These line lists are particularly valuable for astrophysical studies of exoplanet atmospheres, brown dwarfs, and cool stars.

Q6: What are the typical solvents used for reactions involving sodium hydride?

A6: Sodium hydride is typically used in aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and diethyl ether, which are compatible with its strong basicity [, , , , , ]. It reacts violently with protic solvents like water and alcohols, releasing flammable hydrogen gas.

Q7: What precautions should be taken when handling sodium hydride?

A7: Sodium hydride is highly reactive and should be handled with extreme care under an inert atmosphere, such as nitrogen or argon [, ]. Contact with moisture or air must be strictly avoided to prevent dangerous exothermic reactions and potential fires.

Q8: Can sodium hydride be used as a catalyst in organic synthesis?

A8: While primarily used as a stoichiometric reagent, sodium hydride can act as a catalyst in specific reactions, often in combination with transition metal complexes. For instance, it has been utilized as a co-catalyst with titanocene complexes for the hydrogenation of 1-hexene [].

Q9: What is the role of sodium hydride in the synthesis of furo-1,3-oxazole derivatives?

A9: In the synthesis of furo-1,3-oxazole derivatives, sodium hydride acts as a base, deprotonating α-bromo ketones, which facilitates their reaction with alkyl (aryl) isothiocyanates in the presence of a catalytic amount of Fe3O4 MNPs [].

Q10: What makes sodium hydride useful in synthesizing protected 1,2- and 5,6-enopyranosides?

A10: Sodium hydride in hexamethylphosphoric triamide (HMPA) efficiently eliminates hydrogen halides and p-toluenesulfonic acid from sugar moieties at room temperature []. This method effectively produces elimination products in high yields, even from sterically hindered starting materials, demonstrating its versatility in carbohydrate chemistry.

Q11: Have computational methods been used to study sodium hydride?

A11: Yes, density functional theory (DFT) calculations have been employed to investigate the crystal structure and hydrogen storage properties of sodium hydride at various stoichiometries [].

Q12: How do computational studies contribute to understanding sodium hydride's reactivity?

A12: DFT calculations have provided insights into the nucleophilic hydridic character of a sodium hydride-iodide composite, revealing how this simple inorganic composite gains enhanced hydride donor reactivity []. Such studies contribute to a deeper understanding of sodium hydride's reactivity and its potential applications.

Q13: Does particle size affect the reactivity of sodium hydride?

A13: Yes, nanometric sodium hydride exhibits significantly enhanced reactivity compared to its commercially available counterpart. This enhanced reactivity has been demonstrated in its effectiveness as a co-catalyst in the polymerization of methyl methacrylate with lanthanocene complexes [].

Q14: Are there safety concerns associated with handling sodium hydride?

A14: Yes, sodium hydride is a flammable solid that reacts violently with water, producing flammable hydrogen gas. Therefore, it requires careful handling and storage under an inert atmosphere, adhering to established safety protocols [].

Q15: What are some examples of how sodium hydride is used under controlled conditions?

A15: The development of detailed action plans (DAPs) for handling sodium hydride highlights the importance of carefully managed procedures for its safe use, especially in industrial settings []. These plans often involve the use of materials like damp sand and liquid nitrogen for safely containing and extinguishing potential sodium hydride fires.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。